

# alpha-(2-Bromophenyl)benzylamine molecular weight and formula

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## Compound of Interest

|                |                                  |
|----------------|----------------------------------|
| Compound Name: | alpha-(2-Bromophenyl)benzylamine |
| Cat. No.:      | B1284756                         |

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## Technical Guide: $\alpha$ -(2-Bromophenyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties and a detailed synthesis protocol for  $\alpha$ -(2-Bromophenyl)benzylamine, a key intermediate in organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

## Core Molecular Data

The fundamental molecular properties of  $\alpha$ -(2-Bromophenyl)benzylamine are summarized in the table below for quick reference.

| Property           | Value  | Citation                                |
|--------------------|--|---|
| Molecular Formula  | C <sub>13</sub> H <sub>12</sub> BrN            | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight   | 262.15 g/mol                                   | <a href="#">[2]</a> <a href="#">[3]</a> |
| CAS Number         | 55095-15-3                                     | <a href="#">[1]</a> <a href="#">[2]</a> |
| IUPAC Name         | (2-bromophenyl)<br>(phenyl)methanamine         | <a href="#">[2]</a>                     |
| Physical Form      | Solid or viscous liquid                        | <a href="#">[2]</a>                     |
| Purity             | Typically ≥97%                                 | <a href="#">[2]</a>                     |
| Storage Conditions | 2-8°C, inert atmosphere, keep<br>in dark place | <a href="#">[2]</a>                     |

## Synthesis Protocol: Reductive Amination

The synthesis of α-(2-Bromophenyl)benzylamine can be effectively achieved through the reductive amination of 2-bromobenzaldehyde with benzylamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is subsequently reduced to the target secondary amine.

## Materials and Reagents:

- 2-Bromobenzaldehyde
- Benzylamine
- Sodium borohydride (NaBH<sub>4</sub>) or a similar reducing agent like benzylamine-borane[\[2\]](#)[\[4\]](#)
- Methanol (or another suitable protic solvent)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Dichloromethane (DCM) or ethyl acetate for extraction
- Hydrochloric acid (HCl), 1M solution

- Sodium bicarbonate ( $\text{NaHCO}_3$ ), saturated solution
- Brine (saturated  $\text{NaCl}$  solution)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser (if heating is required)
- Separatory funnel
- Rotary evaporator

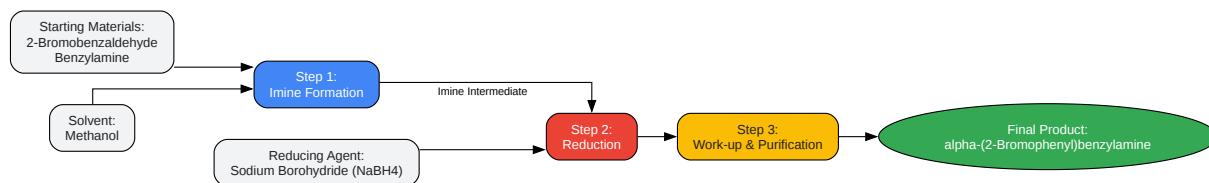
## Experimental Procedure:

- Imine Formation:
  - In a round-bottom flask, dissolve 1.0 equivalent of 2-bromobenzaldehyde in methanol.
  - To this solution, add 1.0 to 1.2 equivalents of benzylamine dropwise at room temperature with stirring.
  - The reaction mixture is typically stirred for 1-2 hours to facilitate the formation of the corresponding imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Reduction:
  - Once imine formation is complete, cool the reaction mixture in an ice bath.
  - Slowly add 1.5 equivalents of sodium borohydride ( $\text{NaBH}_4$ ) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur.
  - After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.
- Work-up and Purification:

- Quench the reaction by the slow addition of 1M HCl to neutralize the excess reducing agent and decompose the borate complexes.
- Concentrate the mixture using a rotary evaporator to remove the methanol.
- Add dichloromethane or ethyl acetate to the residue and transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude  $\alpha$ -(2-Bromophenyl)benzylamine can be further purified by column chromatography on silica gel if necessary.

## Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of  $\alpha$ -(2-Bromophenyl)benzylamine via reductive amination.



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Caption: Synthesis workflow for  $\alpha$ -(2-Bromophenyl)benzylamine.

## Applications in Research and Development

$\alpha$ -(2-Bromophenyl)benzylamine serves as a versatile building block in organic synthesis. The presence of the bromine atom provides a reactive site for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the construction of more complex molecular architectures. The amine functionality offers another point for chemical modification. These characteristics make it a valuable intermediate in the synthesis of novel pharmaceutical compounds and other fine chemicals. Halogenated benzylamines, in general, are utilized in the development of agrochemicals and have been identified in the structure of potent enzyme inhibitors.

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